N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoromethoxy group attached to a phenyl ring. This compound is classified under acetamides, specifically as a substituted acetamide due to the presence of the acetamide functional group. The molecular formula for this compound is , and it is recognized for its potential applications in pharmaceuticals and chemical research.
The synthesis of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:
The reaction conditions are crucial for optimizing yield and purity. Commonly, the reactions are performed under controlled temperatures and may involve solvents like dichloromethane or acetone. Continuous flow reactors are increasingly used in industrial settings to enhance efficiency and scalability of the synthesis process, allowing for better control over reaction parameters.
The molecular structure of N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
AOHSBSXIGFIMNC-UHFFFAOYSA-N
CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
The compound has a molecular weight of approximately 292.06 g/mol. Its structural features include:
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of both the trifluoromethoxy and bromine groups, which can enhance its electrophilicity in nucleophilic substitution reactions.
The mechanism of action for N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide primarily involves its interaction with biological targets. While specific pathways may vary based on application, it is believed that the compound's structure allows it to interact with certain enzymes or receptors, potentially influencing biochemical pathways relevant to pharmacological effects.
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide is typically characterized by:
Key chemical properties include:
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide has potential applications in various scientific fields:
This compound's unique combination of functional groups opens avenues for further research into its biological activity and potential applications across different scientific domains.
The orthogonal electronic effects of bromine and trifluoromethoxy substituents confer unique properties to this acetamide derivative:
Table 1: Comparative Physicochemical Properties of Halogenated Acetamide Derivatives
Compound | LogPa | Dipole (D) | H-Bond Acceptors | H-Bond Donors |
---|---|---|---|---|
N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide | 2.81 | 3.4 | 4 | 1 |
N-(3-Bromo-4-(trifluoromethoxy)phenyl)acetamide | 2.78 | 3.1 | 4 | 1 |
N-(4-Trifluoromethylphenyl)acetamide | 2.15 | 2.8 | 3 | 1 |
N-(3,5-Dibromophenyl)acetamide | 2.63 | 2.2 | 2 | 1 |
a Calculated partition coefficient (octanol/water) [8] [9].
Acetamide functionalities have evolved from simple solubilizing groups to core pharmacophoric elements in drug design:
The structural progression toward halogenated acetamides like N-(4-Bromo-3-(trifluoromethoxy)phenyl)acetamide reflects increased sophistication in leveraging both steric and electronic properties for enhanced target affinity and ADMET optimization.
This compound’s unique architecture enables applications across multiple therapeutic domains:
A. Oncology – Targeted Cytotoxic Hybrids
Incorporation as a terminal pharmacophore in zerumbone-secondary amide hybrids enhances anticancer activity. Derivatives such as compound 4g (containing the bromo-trifluoromethoxy acetamide group) show IC₅₀ values of 0.81–4.14 μg/mL against HepG2, A549, HL-60, and AGS cancer cell lines – potency comparable to ellipticine references. Molecular docking confirms strong binding affinity to EGFR tyrosine kinase (ΔG < -9.2 kcal/mol) via:
Table 2: Cytotoxic Activity of Zerumbone-Acetamide Hybrids Featuring Bromo-Trifluoromethoxy Motifs
Compound | HepG2 (IC₅₀, μg/mL) | A549 (IC₅₀, μg/mL) | HL-60 (IC₅₀, μg/mL) | AGS (IC₅₀, μg/mL) | EGFR Kd (nM) |
---|---|---|---|---|---|
4c | 1.24 ± 0.11 | 1.87 ± 0.19 | 0.81 ± 0.04 | 2.33 ± 0.21 | 28.3 |
4g | 1.05 ± 0.08 | 1.42 ± 0.15 | 0.94 ± 0.06 | 1.98 ± 0.17 | 15.7 |
4i | 1.87 ± 0.14 | 2.33 ± 0.24 | 1.56 ± 0.12 | 4.14 ± 0.44 | 41.9 |
Zerumbone | 8.92 ± 0.75 | 10.31 ± 0.88 | 7.45 ± 0.52 | 9.87 ± 0.91 | >1000 |
Data derived from ultrasonic-synthesized hybrids [4]
B. Neuroscience – Protein Interaction Probes
The compound serves as a precursor for 19F NMR tags in protein dynamics studies. Conversion to fluorinated phenylacetamide derivatives (e.g., BTFMA (19) enables site-specific labeling of cysteine residues in β₂-adrenergic receptors. Key advantages include:
C. Chemical Biology – Multitargeting Modulators
Structural analogs function as chaperone pathway disruptors by simultaneously inhibiting BAG3 and HSP70 proteins. The bromo-trifluoromethoxy acetamide moiety provides critical hydrophobic contacts with BAG3’s BAG domain (Ki = 0.32 μM), while the acetamide carbonyl H-bonds to HSP70’s ATPase domain, enabling dual-target engagement impossible with simpler acetamides [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: